Boc-氨基氧基-PEG2-溴化物

描述

Boc-Aminooxy-PEG2-bromide is a cleavable 2 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

The synthesis of Boc-Aminooxy-PEG2-bromide involves the use of a cleavable 2 unit PEG ADC linker . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis

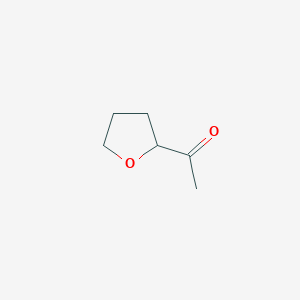

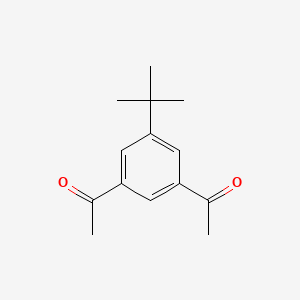

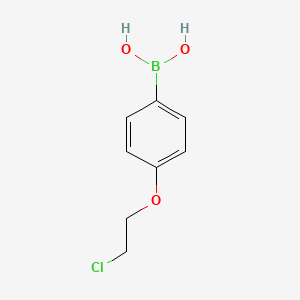

The molecular formula of Boc-Aminooxy-PEG2-bromide is C11H22BrNO5 . The molecular weight is 328.20 . The IUPAC name is tert-butyl N- [2- [2- (2-bromoethoxy)ethoxy]ethoxy]carbamate .Chemical Reactions Analysis

Boc-Aminooxy-PEG2-bromide is used in the synthesis of antibody-drug conjugates (ADCs) . The exact chemical reactions involved are not detailed in the available resources.Physical And Chemical Properties Analysis

Boc-Aminooxy-PEG2-bromide has a molecular weight of 328.20 and a molecular formula of C11H22BrNO5 . It is a solid substance . The solubility and other physical and chemical properties are not detailed in the available resources.科学研究应用

蛋白质的化学选择性偶联

Boc-氨基氧基-PEG2-溴化物用于通过原子转移自由基聚合 (ATRP) 合成氨基氧基末端官能聚合物,展示了其在制备明确的生物偶联物中的用途。这些聚合物与乙酰丙酸改性的蛋白质之间化学选择性的肟形成促进了“智能”聚合物-蛋白质偶联物的产生,展示了该化合物生物偶联技术的多功能性 (Heredia, Tolstyka, & Maynard, 2007)。

杂双功能 PEG 间隔物合成

已经描述了一种新型的 Boc-氨基氧基-PEG2-溴化物合成方法,作为杂双功能聚乙二醇 (PEG) 间隔物。该化合物具有氨基氧基和溴化物官能团,能够直接偶联到各种亲电子体和/或亲核体,强调了其在促进多种化学合成和修饰中发挥的重要作用 (Dicus & Nantz, 2006)。

药物递送系统

Boc-氨基氧基-PEG2-溴化物的应用延伸到低氧敏感药物递送系统的开发中。这在设计 PEG-硝基咪唑接枝以靶向低氧肿瘤环境并有效递送药物的研究中得到了说明。Boc-氨基氧基-PEG2-溴化物促进了低氧条件下胶束的化学和空间结构修饰,实现了灵敏和快速的药物释放 (Meng 等,2022)。

固相肽合成

Boc-氨基氧基-PEG2-溴化物在固相肽合成 (SPPS) 中找到了应用,其结合使用使得水可以作为偶联和脱保护步骤的溶剂。这展示了该化合物提高肽合成过程效率和环境友好的用途 (Galanis, Albericio, & Grøtli, 2009)。

生物相容性水凝胶的形成

通过肟点击化学创建生物相容性水凝胶也利用了 Boc-氨基氧基-PEG2-溴化物。这些水凝胶能够支持细胞粘附和增殖,展示了该化合物在生物医学应用中的潜力,特别是在组织工程和再生医学中 (Grover 等,2012)。

作用机制

Target of Action

Boc-Aminooxy-PEG2-bromide is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the antibodies to which it is attached. These antibodies are designed to bind to specific antigens on the surface of cancer cells, allowing the drug to be delivered directly to the target cells .

Mode of Action

The compound acts as a linker, connecting the antibody to the cytotoxic drug . It contains a cleavable 2 unit PEG (polyethylene glycol) linker . This linker is designed to be stable in the bloodstream but to break down once inside the target cell, releasing the cytotoxic drug .

Biochemical Pathways

The biochemical pathways affected by Boc-Aminooxy-PEG2-bromide are those involved in the action of the ADCs. The exact pathways depend on the specific cytotoxic drug that is attached to the antibody. Generally, these drugs work by interfering with cell division, preventing the cancer cells from growing and dividing .

Pharmacokinetics

The pharmacokinetics of Boc-Aminooxy-PEG2-bromide are largely determined by the properties of the ADCs. The use of a PEG linker can improve the solubility and stability of the ADC, potentially enhancing its bioavailability . The linker is designed to be cleaved once inside the target cell, ensuring that the cytotoxic drug is only released at the site of action .

Result of Action

The result of the action of Boc-Aminooxy-PEG2-bromide is the targeted delivery of cytotoxic drugs to cancer cells. By attaching the drug to an antibody, it can be delivered directly to the cells that express the target antigen. This allows for a high concentration of the drug at the site of the tumor, while minimizing exposure to healthy cells .

Action Environment

The action of Boc-Aminooxy-PEG2-bromide and the ADCs it forms is influenced by various environmental factors. These include the presence of the target antigen on the cancer cells, the stability of the ADC in the bloodstream, and the ability of the ADC to penetrate the tumor tissue . The linker is designed to be stable in the bloodstream but to break down in the more reducing environment inside the cell .

属性

IUPAC Name |

tert-butyl N-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22BrNO5/c1-11(2,3)18-10(14)13-17-9-8-16-7-6-15-5-4-12/h4-9H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLMDHDPMSCEPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Aminooxy-PEG2-bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol](/img/structure/B3119561.png)

![4-[1-(Hydroxymethyl)cyclopropyl]phenol](/img/structure/B3119563.png)

![4-Bromothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B3119567.png)

![(E)-3-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B3119619.png)